2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
This compound belongs to the benzamide class, featuring a benzofuran core substituted with a 3-methyl group and a 4-methylbenzoyl moiety at the 2-position. The 2-chlorobenzamide group is attached to the 6-position of the benzofuran ring. Benzofuran-based compounds are known for their diverse bioactivities, including insecticidal and antifungal properties, as highlighted in studies of related structures .
Properties
IUPAC Name |
2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)18-12-11-17(13-21(18)29-23)26-24(28)19-5-3-4-6-20(19)25/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQKANZCYLUDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, a chlorobenzamide group, and various substituents that contribute to its unique properties. Its molecular formula is , with a molecular weight of approximately 436.90 g/mol.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study on related benzofurans demonstrated their ability to inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 with IC50 values ranging from 1.48 to 47.02 µM . The mechanism involves the induction of apoptosis and inhibition of angiogenesis through pathways such as VEGFR-2 inhibition.
Antinociceptive Effects
Another area of interest is the compound's potential antinociceptive effects. Similar benzofuran derivatives have shown promising results in various models of nociception, suggesting that compounds with similar structures may also exhibit pain-relieving properties . In particular, studies have indicated that certain derivatives are significantly more potent than conventional analgesics like aspirin and acetaminophen.
Other Pharmacological Activities
Benzofuran derivatives are known for their diverse pharmacological activities, including:
- Antioxidant effects
- Anti-inflammatory properties
- Antibacterial and anti-tubercular activities
- Potential applications in treating neurodegenerative diseases like Alzheimer’s .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cell Cycle Regulation : Studies have indicated that related compounds can affect cell cycle progression in cancer cells, leading to apoptosis.
- Angiogenesis Inhibition : By targeting pathways involved in blood vessel formation, these compounds may prevent tumor growth.
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzofuran derivatives:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide demonstrate antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, potentially by interacting with key proteins involved in cell division, such as FtsZ, which is crucial for bacterial cytokinesis.
Anticancer Properties
The compound has been investigated for its anticancer potential. Its structural features suggest it may interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that it could induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and death.
Enzyme Inhibition
The unique structure of this compound allows it to act as an enzyme inhibitor. Research into its interaction with various enzymes is ongoing, focusing on its potential to inhibit enzymes that play critical roles in disease pathways, including those involved in inflammation and cancer progression.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity of Benzofuran Derivatives | To evaluate the antimicrobial efficacy of benzofuran derivatives | The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. |
| Evaluation of Anticancer Effects | To investigate the cytotoxic effects on cancer cell lines | Results indicated that the compound induced apoptosis in breast cancer cells, highlighting its potential as a chemotherapeutic agent. |
| Enzyme Interaction Studies | To analyze the binding affinity to target enzymes | The compound showed promising results in inhibiting specific enzymes related to inflammatory responses, indicating therapeutic applications in inflammatory diseases. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physical Properties
Key structural variations among analogs include substituents on the benzamide group, benzofuran/pyrimidine core, and additional functional groups. These modifications influence physical properties such as melting points, molecular weight, and solubility.
Table 1: Comparison of Structural and Physical Properties
Key Observations :
- Core Structure : The benzofuran core in the target compound may confer distinct electronic and steric properties compared to pyrimidine-based analogs (e.g., compound 15 in ). Pyrimidine derivatives exhibit lower molecular weights (324–358 g/mol) and higher melting points (126–167°C), suggesting tighter crystal packing .
- Substituent Effects :
- Chlorine Position : The 2-chloro substituent in the target compound vs. 4-chloro in F265-0149 may alter dipole moments and binding affinity.
- Bulky Groups : The tert-butyl group in the analog from increases molecular weight by ~20 g/mol compared to the target compound, likely enhancing hydrophobicity .
- Pyrimidine vs. Benzofuran : Pyrimidine-based compounds () show higher yields (85–93%) and defined melting points, indicating robust synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
